5-Chloro-2-(difluoromethyl)benzaldehyde
Description
5-Chloro-2-(difluoromethyl)benzaldehyde (CAS: 1554368-81-8) is a halogenated benzaldehyde derivative with the molecular formula C₈H₅ClF₂O and a molecular weight of 190.57 g/mol . The compound features a chlorine atom at the 5-position and a difluoromethyl group (-CF₂H) at the 2-position of the benzaldehyde ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for developing ligands, pharmaceuticals, and luminescent materials.
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClF2O |
|---|---|
Molecular Weight |
190.57 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-4,8H |
InChI Key |
RPNXEZYQFCPODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-(difluoromethyl)benzyl Alcohol
The benzyl alcohol precursor is typically synthesized via reduction of 5-chloro-2-(difluoromethyl)benzoic acid.
Procedure :
-
Chlorination of 2-(difluoromethyl)benzoic acid :
-
Reduction to benzyl alcohol :
Oxidation to 5-Chloro-2-(difluoromethyl)benzaldehyde
The benzyl alcohol is oxidized using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl-oxidanyl)/NaClO, a metal-free system that minimizes over-oxidation:
Procedure :
-
Dissolve 5-chloro-2-(difluoromethyl)benzyl alcohol (1 equiv) in CH₂Cl₂.
-
Add TEMPO (0.1 equiv), NaBr (0.2 equiv), and NaClO (1.5 equiv) buffered to pH 7.5 at 0–5°C.
-
Stir for 2 h, quench with Na₂S₂O₃, and isolate via extraction and recrystallization.
Advantages :
-
Avoids chromium-based oxidants (e.g., PCC), reducing heavy metal waste.
-
Scalable under mild conditions.
Direct Chlorination and Difluoromethylation of Benzaldehyde Derivatives
Regioselective Chlorination of 2-(Difluoromethyl)benzaldehyde
Direct chlorination of 2-(difluoromethyl)benzaldehyde faces challenges due to the electron-withdrawing nature of the difluoromethyl group, which deactivates the ring. However, Lewis acid-catalyzed chlorination can achieve C5 selectivity:
Procedure :
-
React 2-(difluoromethyl)benzaldehyde with Cl₂ (1.1 equiv) in the presence of FeCl₃ (0.1 equiv) at 25°C for 12 h.
Limitations :
-
Competing ortho/para chlorination reduces regioselectivity.
-
Requires rigorous temperature control to prevent aldehyde oxidation.
Difluoromethylation of 5-Chlorobenzaldehyde
Introducing the difluoromethyl group post-chlorination is less common due to the low reactivity of aromatic aldehydes. Radical difluoromethylation offers a potential pathway:
Procedure :
-
Generate a difluoromethyl radical from α,α-difluoroacetic acid via decarboxylation with K₂S₂O₈.
-
React the radical with 5-chlorobenzaldehyde in acetonitrile at 80°C for 6 h.
Challenges :
-
Poor regioselectivity and competing side reactions.
-
Limited scalability.
Radical cascade cyclization, as reported for difluoroarylmethyl-substituted heterocycles, provides insights into difluoromethyl group introduction:
Mechanism and Adaptation
-
Radical generation : Decarboxylation of α,α-difluorophenylacetic acid with K₂S₂O₈ produces a difluoromethyl radical.
-
Radical addition : The radical adds to a halogenated benzaldehyde precursor, followed by cyclization and oxidation.
Feasibility :
-
Requires functionalization of the benzene ring with a reactive site (e.g., alkene or halide) for radical addition.
-
Yields for benzaldehyde derivatives remain unvalidated but are theoretically ≤50%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(difluoromethyl)benzoic acid.
Reduction: 5-Chloro-2-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-Chloro-2-(difluoromethyl)benzaldehyde, we compare it with structurally related benzaldehyde derivatives. Key differences in substituents, electronic effects, and applications are highlighted below.
Structural and Molecular Comparison
Electronic and Reactivity Differences
Electron-Withdrawing Effects :
- The trifluoromethyl (-CF₃) group in 5-Chloro-2-(trifluoromethyl)benzaldehyde exerts a stronger electron-withdrawing effect compared to the difluoromethyl (-CF₂H) group, altering reactivity in electrophilic substitution reactions .
- The hydroxyl (-OH) group in 5-Chloro-2-hydroxybenzaldehyde enables hydrogen bonding, increasing solubility in protic solvents but reducing thermal stability relative to fluorinated analogs .
Lipophilicity and Bioavailability :
Thermal and Luminescent Properties
- Thermal Stability : Zinc complexes derived from this compound demonstrate thermal stability up to 290°C , comparable to trifluoromethyl analogs but superior to hydroxyl-containing ligands .
- Photoluminescence : Solid-state photoluminescence quantum yields (PLQY) for Zn complexes with difluoromethyl ligands range from 11.34% to 48.3% , outperforming solution-phase samples. This is attributed to reduced molecular motion and enhanced rigidity in the solid state .
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-(difluoromethyl)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and difluoromethylation of benzaldehyde derivatives. For example, analogous compounds like 5-Chloro-2-fluorobenzaldehyde are synthesized via Friedel-Crafts acylation followed by halogenation under controlled conditions . Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve difluoromethyl group incorporation .
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
Yields >70% are achievable when optimizing stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The difluoromethyl group (-CF₂H) splits into a doublet of doublets (J ≈ 55–60 Hz) due to coupling with two fluorine atoms .
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups .
- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 190.0 (M⁺) with isotopic patterns reflecting chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions often arise from overlapping NMR signals or ambiguous NOE effects. Strategies include:
- 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to confirm substituent positions .
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for 5-Chloro-2-hydroxybenzaldehyde derivatives .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : The electron-withdrawing -Cl and -CF₂H groups direct electrophiles to the meta position. To enhance selectivity:
- Directing group engineering : Protect the aldehyde as an acetal to shift reactivity .
- Temperature control : Lower temperatures (e.g., -20°C) favor kinetic over thermodynamic products .
- Catalytic systems : Pd-mediated cross-coupling can bypass traditional substitution limitations .
Q. How should researchers design biological activity assays for this compound-based compounds?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., para-nitrophenyl esters) to monitor activity against esterases or proteases .
- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) and measure intracellular accumulation in model cell lines .
- Toxicity screening : Employ in vitro models (e.g., HepG2 cells) with MTT assays to assess cytotoxicity before in vivo testing .
Data Contradiction and Analysis
Q. How to address discrepancies in reported melting points or solubility for this compound analogs?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Standardize protocols:
- Recrystallization : Use solvents like ethanol/water mixtures for consistent crystal packing .
- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions .
- Solubility testing : Conduct in triplicate using USP methods with controlled pH and ionic strength .
Experimental Design
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent aldehyde oxidation .
- Moisture control : Store reagents over molecular sieves and use dry solvents (e.g., THF distilled over Na/benzophenone) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
